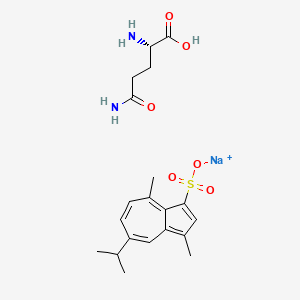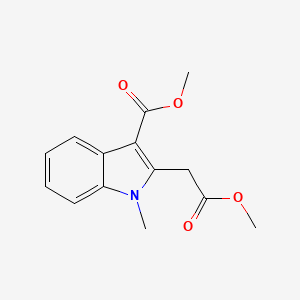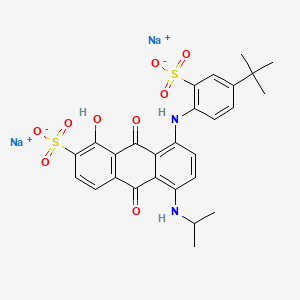
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of the amino and hydroxy groups through various chemical reactions. The final step involves the formation of the sodium salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in various biochemical assays and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its sulfonic acid group allows it to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The compound’s aromatic structure also enables it to intercalate with DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt include other anthracene derivatives such as:
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-{(4-methoxyphenyl)amino}-9,10-dioxo-, sodium salt
- 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt
- 2-Anthracenesulfonic acid,1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly useful in specific research and industrial applications.
Propriétés
Numéro CAS |
72828-68-3 |
|---|---|
Formule moléculaire |
C27H26N2Na2O9S2 |
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
disodium;8-(4-tert-butyl-2-sulfonatoanilino)-1-hydroxy-9,10-dioxo-5-(propan-2-ylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C27H28N2O9S2.2Na/c1-13(2)28-17-9-10-18(29-16-8-6-14(27(3,4)5)12-20(16)40(36,37)38)23-22(17)24(30)15-7-11-19(39(33,34)35)25(31)21(15)26(23)32;;/h6-13,28-29,31H,1-5H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
FSNNTIUWZWTFTK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C=C(C=C3)C(C)(C)C)S(=O)(=O)[O-])C(=O)C4=C(C2=O)C=CC(=C4O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
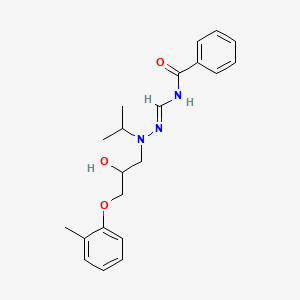
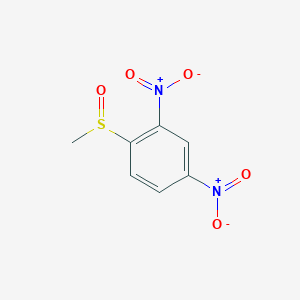
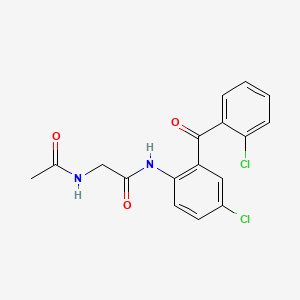
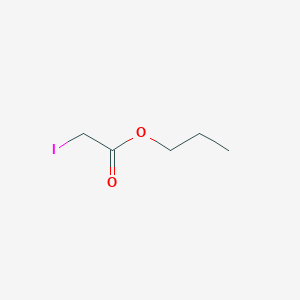

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

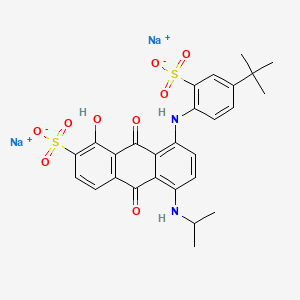

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
